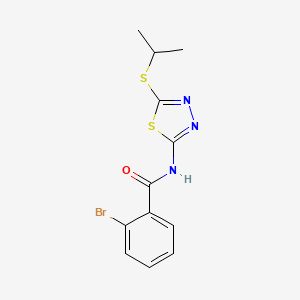

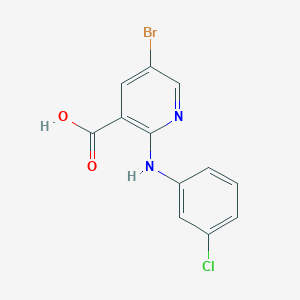

2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide" is a derivative that falls within the class of thiadiazole benzamides. Thiadiazole and benzamide moieties are known for their significant biological properties, including anticancer activity. The compound of interest is structurally related to the derivatives synthesized in the studies provided, which include various substituted benzamide and thiadiazole functionalities .

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups. A solvent-free synthesis under microwave irradiation was employed to create a series of novel N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides, which suggests that a similar approach could be used for the synthesis of the compound . Additionally, the synthesis of related thiadiazole derivatives from thiobenzamides and methyl bromocyanoacetate has been reported to proceed rapidly and with high purity, indicating that the bromine substituent plays a key role in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of thiadiazole benzamide derivatives is characterized by the presence of a thiadiazole ring attached to a benzamide moiety. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . The X-ray structure characterization of similar antipyrine derivatives has been performed, revealing that these compounds crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by hydrogen bonds and π-interactions .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole benzamides is influenced by the presence of the thiadiazole ring and the substituents attached to it. The bromine atom in the compound of interest suggests potential for further chemical transformations, such as nucleophilic substitution reactions. The synthesis of related compounds has demonstrated the reactivity of aryl thioamides with bromo-containing reagents, leading to the formation of thiadiazole rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole benzamides are determined by their molecular structure. The presence of the thiadiazole ring and the benzamide group contributes to the compound's potential biological activity, as seen in the evaluation of similar compounds for anticancer activity . The synthesized compounds in the studies showed good oral drug-like behavior based on ADMET properties, which could be relevant for the compound . The solid-state structures of related compounds have been analyzed through Hirshfeld surface analysis, indicating that hydrogen bonds and electrostatic energy contributions are significant in their stabilization .

科学的研究の応用

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles

Compounds like 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide, which contain thiadiazole, urea, and benzothiazole groups, have been identified to possess a broad spectrum of biological activities. These compounds, due to their physicochemical properties, play a crucial role in medicinal chemistry, serving as potential therapeutic agents. The synthesis methodologies of these compounds, dating from 1935 to present times, highlight their versatility and potential for creating pharmacophores with a variety of substituents. This review provides a comprehensive insight into the chemical reactions involved in producing such compounds, underscoring their utility in designing new drugs with significant biological activities (Rosales-Hernández et al., 2022).

Recent Progress in Biological Activities of Synthesized Phenothiazines

Research on phenothiazine derivatives, which share structural similarities with thiadiazoles, demonstrates promising antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory activities. These activities are attributed to the compounds' ability to interact with biological systems through various mechanisms, including the pharmacophoric substituent's interaction and the multicyclic ring system's intercalation into DNA. This review emphasizes the potential of phenothiazine core as a potent pharmacophoric moiety, suggesting the vast therapeutic applications of such compounds (Pluta et al., 2011).

Advancement in Pharmacological Activities of Benzothiazole and its Derivatives

Benzothiazole, another core structure related to 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide, is highlighted for its extensive application in creating bioactive heterocycles. The nucleus of benzothiazole is pivotal in numerous biologically active compounds and drugs, demonstrating a wide range of therapeutic activities, including antimicrobial, analgesic, antitubercular, and antiviral effects. The review discusses the evolution of benzothiazole derivatives as potent drugs, underlining the structural basis for their biological activities and their significance in drug development (Sumit et al., 2020).

Therapeutic Potential of Benzothiazoles: A Patent Review

This review focuses on benzothiazole derivatives' therapeutic applications, particularly as antimicrobial, analgesic, anti-inflammatory, and antitumor agents. The structural simplicity and synthetic versatility of benzothiazole-based compounds are crucial in the development of new chemotherapeutic agents. The review underscores the increasing importance of the benzothiazole nucleus in drug discovery, providing insights into the ongoing efforts to harness these compounds for medical applications (Kamal et al., 2015).

特性

IUPAC Name |

2-bromo-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3OS2/c1-7(2)18-12-16-15-11(19-12)14-10(17)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOZQHQZBZJJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2520764.png)

![[5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2520765.png)

![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)

![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)

![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)